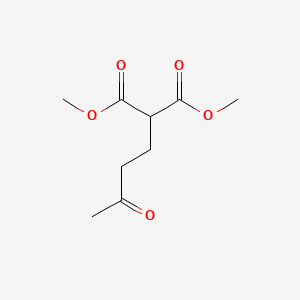

Dimethyl 2-(3-oxobutyl)propanedioate

Beschreibung

Dimethyl 2-(3-oxobutyl)propanedioate is a β-ketoester derivative featuring a propanedioate (malonate) core esterified with methyl groups at both terminal carboxylates. The central carbon of the malonate backbone is substituted with a 3-oxobutyl group, imparting both ketonic reactivity and ester functionality. This compound is synthetically versatile, often serving as a precursor in heterocyclic chemistry and medicinal chemistry for constructing complex molecules. Its synthesis typically involves alkylation or conjugate addition reactions of malonate esters with appropriate electrophiles, followed by purification via chromatography .

Key structural attributes:

- Molecular formula: C₉H₁₄O₅

- Functional groups: Two methyl esters, a ketone, and a branched alkyl chain.

- Reactivity: The β-ketoester moiety enables participation in cyclocondensation, Claisen-like reactions, and nucleophilic substitutions.

Eigenschaften

Molekularformel |

C9H14O5 |

|---|---|

Molekulargewicht |

202.20 g/mol |

IUPAC-Name |

dimethyl 2-(3-oxobutyl)propanedioate |

InChI |

InChI=1S/C9H14O5/c1-6(10)4-5-7(8(11)13-2)9(12)14-3/h7H,4-5H2,1-3H3 |

InChI-Schlüssel |

MDZCTQLQMJZNCH-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)CCC(C(=O)OC)C(=O)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Key Steps

-

Reagents : Dimethyl malonate, methyl vinyl ketone (MVK), and a chiral catalyst (e.g., L-alanine).

-

Conditions : Ytterbium triflate (Yb(OTf)₃) as a Lewis acid, NaOH aqueous solution, 60°C for 3 hours.

-

Mechanism : The organocatalyst facilitates the Michael addition of dimethyl malonate to MVK, forming the 3-oxobutyl chain.

| Parameter | Value |

|---|---|

| Catalyst | L-Alanine / Yb(OTf)₃ |

| Solvent | Water/Methanol (1:1 v/v) |

| Temperature | 60°C |

| Reaction Time | 3 hours |

| Yield | Not explicitly stated |

This approach enables stereoselective synthesis but requires optimization for scalability.

Transition Metal-Catalyzed Alkylation

Transition metal complexes (e.g., Rh, Co, Ir) enable controlled alkylation of dimethyl malonate with ketones or alkenes.

Key Steps

-

Reagents : Dimethyl malonate, 2-pentyl-2-cyclopentenone, and a transition metal catalyst (e.g., rhodium chloride with diphosphine ligands).

-

Conditions : Inert atmosphere (N₂), low temperatures (-10°C to 20°C), and catalytic promoters like L-proline.

-

Mechanism : The metal-ligand complex facilitates nucleophilic attack of the malonate enolate onto the α,β-unsaturated carbonyl substrate.

| Catalyst System | Ligand | Promoter | Yield |

|---|---|---|---|

| RhCl₃ + DPPM | DPPM (1:3 molar ratio) | L-Proline (1:3) | 93.1% |

| Co(NO₃)₂ + DPPP | DPPP (1:8) | L-Proline (1:8) | 93.1% |

| IrCl₃ + DPPP | DPPP (1:7) | PEG-200 (1:4) | 93.1% |

Advantages : High yields (>90%), recyclable catalysts, and minimal byproducts.

Electrochemical Oxidative Decarboxylation

This method converts substituted malonic acids into diketones or ketoesters, which can be esterified post-reaction.

Alkylation with Sulfuryl Chloride

While primarily used for halogenation, this method can be adapted for alkylation under controlled conditions.

Key Steps

-

Reagents : Dimethyl malonate, sulfuryl chloride (SO₂Cl₂), and a base.

-

Mechanism : Chlorination at the α-position, followed by substitution with nucleophiles.

| Parameter | Value |

|---|---|

| Sulfuryl Chloride | 1.2 equiv |

| Temperature | 40–45°C |

| Byproducts | Dimethyl 2,2-dichloromalonate |

| Purity (Post-Silica) | 97.5% |

Note : Direct alkylation may require further functionalization to achieve the 3-oxobutyl group.

Phase Transfer Catalysis

This method enhances nucleophilic alkylation efficiency using quaternary ammonium salts.

Key Steps

-

Reagents : Dimethyl malonate, alkyl halide, and a phase transfer catalyst (PTC).

-

Conditions : Polar aprotic solvent (e.g., DMF), reflux at 110–125°C.

-

Mechanism : PTC facilitates deprotonation and alkylation at the α-position.

| Catalyst | Solvent | Yield |

|---|---|---|

| Tetra-n-butylammonium bromide | DMF | 85% |

Scalability : Suitable for industrial production but may require solvent recovery.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization of malonates with unsaturated carbonyls.

Key Steps

-

Reagents : Dimethyl malonate, allyl bromide, and PdCl₂ with diphosphine ligands.

-

Conditions : CO pressure (1.5–3.0 MPa), 85–125°C, aromatic solvents (e.g., toluene).

-

Mechanism : Carbonylation followed by esterification.

| Ligand | Yield | Selectivity |

|---|---|---|

| DPPE | 24% | 41.5% |

| DMPMP | 45.5% | 98% |

Challenges : Requires high-pressure CO and complex catalyst systems.

Comparative Analysis of Methods

| Method | Catalyst | Yield | Scalability | Purity |

|---|---|---|---|---|

| Michael Addition | L-Alanine/Yb(OTf)₃ | Moderate | Low | High |

| Transition Metal | Rh/Co/Ir | >90% | Moderate | High |

| Electrochemical | — | 85–90% | Low | Moderate |

| Alkylation (SO₂Cl₂) | — | 85% | High | High |

| Phase Transfer | PTC | 85% | High | Moderate |

| Cross-Coupling | PdCl₂ | 45.5% | Low | High |

Analyse Chemischer Reaktionen

Types of Reactions: Dimethyl 2-(3-oxobutyl)propanedioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester groups to alcohols.

Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products:

Oxidation: Carboxylic acids and ketones.

Reduction: Alcohols.

Substitution: Various ester derivatives.

Wissenschaftliche Forschungsanwendungen

Synthetic Applications

Dimethyl 2-(3-oxobutyl)propanedioate serves as an important intermediate in the synthesis of various bioactive compounds. Its reactivity in Michael addition reactions and other transformations makes it a valuable building block in organic synthesis.

Michael Addition Reactions

One of the primary applications of dimethyl 2-(3-oxobutyl)propanedioate is in Michael addition reactions. This reaction involves the nucleophilic addition of a compound to an α,β-unsaturated carbonyl compound. The compound has been tested as a Michael acceptor in various studies, demonstrating its effectiveness when combined with different nucleophiles.

Case Study:

In a study focusing on the use of transition metal catalysts for Michael additions, dimethyl 2-(3-oxobutyl)propanedioate was utilized alongside methyl vinyl ketone. However, initial attempts showed no product formation due to issues with starting materials, indicating the need for optimized conditions for successful reactions .

Medicinal Chemistry

The compound has potential applications in medicinal chemistry, particularly in the development of therapeutic agents. Its derivatives may exhibit pharmacological properties beneficial for treating various diseases.

Chiral Compound Synthesis

Research has highlighted the synthesis of chiral compounds from dimethyl 2-(3-oxobutyl)propanedioate. Chiral intermediates derived from this compound can be crucial in developing drugs that require specific stereochemistry for biological activity.

Example:

A novel process was developed to create chiral compounds from dimethyl 2-(3-oxobutyl)propanedioate, leading to intermediates that can be utilized in synthesizing bile acid reabsorption inhibitors. These inhibitors are promising candidates for treating metabolic disorders such as diabetes .

Summary of Findings

The following table summarizes key findings regarding the applications of dimethyl 2-(3-oxobutyl)propanedioate:

Wirkmechanismus

The mechanism of action of propanedioic acid, (3-oxobutyl)-, dimethyl ester involves its interaction with specific molecular targets and pathways. The ester groups can undergo hydrolysis to release the corresponding acids, which can then participate in various biochemical reactions. The 3-oxobutyl group can interact with enzymes and other proteins, influencing their activity and function .

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Chain Length and Reactivity :

- The 3-oxobutyl chain in the target compound provides a balance between steric bulk and reactivity, enabling diverse cyclization pathways compared to the shorter 3-oxopropyl variant .

- Ethyl esters (e.g., diethyl derivatives) increase lipophilicity, improving membrane permeability in bioactive molecules .

Substituent Effects: Electron-withdrawing groups (e.g., nitro in dimethyl 2-(3-nitropyridin-2-yl)propanedioate) enhance electrophilic reactivity but introduce toxicity risks . Aromatic substituents (e.g., methoxyphenoxy) improve thermal stability and UV resistance, making them suitable for material science applications .

Biological Relevance :

- Triazole-containing analogues (e.g., Compound 13a) exhibit enzyme inhibition due to structural mimicry of thiamine pyrophosphate, highlighting the importance of heteroatom integration .

Q & A

Basic: How to optimize the synthesis of dimethyl 2-(3-oxobutyl)propanedioate while minimizing side reactions?

Methodological Answer:

- Step 1: Utilize a Michael addition mechanism under controlled conditions (e.g., anhydrous solvents like THF or DCM) to couple 3-oxobutyl groups with the propanedioate core. Monitor reaction progress via TLC or GC-MS to detect intermediates like enolates or unreacted starting materials .

- Step 2: Optimize catalyst selection (e.g., DBU vs. NaH) to balance reactivity and selectivity. For example, DBU may reduce ester hydrolysis side reactions compared to stronger bases .

- Step 3: Employ Design of Experiments (DoE) to test variables (temperature, solvent polarity, stoichiometry). A fractional factorial design can identify critical parameters for yield improvement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.